molecular formula C16H19N3O2 B6715693 N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide

N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide

Cat. No.: B6715693
M. Wt: 285.34 g/mol
InChI Key: PLBRMUKQMIDXQW-UHFFFAOYSA-N
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Description

N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(20)17-10-9-14-18-16(21-19-14)15(13-7-8-13)12-5-3-2-4-6-12/h2-6,13,15H,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRMUKQMIDXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NOC(=N1)C(C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in various derivatives with different functional groups.

Scientific Research Applications

N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[5-[cyclopropyl(phenyl)methyl]-1,2,4-oxadiazol-3-yl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar chemical properties and applications.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which can impart unique chemical and biological properties.

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